molecular formula C26H30N2O3 B2511852 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine CAS No. 304481-36-5

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine

Cat. No.: B2511852
CAS No.: 304481-36-5
M. Wt: 418.537
InChI Key: UHVPTXLMOGLTFV-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is a heterocyclic compound featuring a five-membered imidazolidine ring substituted with two benzyl groups at positions 1 and 3 and a 3,4,5-trimethoxyphenyl group at position 2. The trimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, known for its role in enhancing bioactivity through interactions with cellular targets such as tubulin or kinases .

Properties

IUPAC Name

1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-29-23-16-22(17-24(30-2)25(23)31-3)26-27(18-20-10-6-4-7-11-20)14-15-28(26)19-21-12-8-5-9-13-21/h4-13,16-17,26H,14-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVPTXLMOGLTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Three-Step Condensation and Reduction Approach

The most widely documented method involves sequential condensation, reduction, and cyclization steps.

Step 1: Formation of N,N′-Dibenzylideneethane-1,2-diamine
Ethylenediamine reacts with two equivalents of benzaldehyde in anhydrous benzene under reflux, forming a diimine intermediate. The reaction proceeds via nucleophilic addition-elimination, driven by azeotropic removal of water. This step typically achieves quantitative conversion within 6–8 hours.

Step 2: Reduction to N,N′-Dibenzylethylenediamine
The diimine intermediate is reduced using sodium borohydride (NaBH₄) in ethanol at 0–5°C. NaBH₄ selectively reduces the imine bonds without affecting aromatic rings, yielding the secondary diamine in 85–90% isolated yield. Alternative reductants like lithium aluminum hydride (LiAlH₄) are avoided due to over-reduction risks.

Step 3: Cyclocondensation with 3,4,5-Trimethoxybenzaldehyde
N,N′-Dibenzylethylenediamine undergoes cyclization with 3,4,5-trimethoxybenzaldehyde in toluene under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction forms the imidazolidine ring via a Schiff base intermediate, followed by intramolecular nucleophilic attack. This step affords the target compound in 68–72% yield after recrystallization from ethanol.

Table 1: Three-Step Synthesis Optimization

Step Reagents Conditions Yield
1 Benzaldehyde, benzene Reflux, 6 h >95%
2 NaBH₄, ethanol 0°C, 2 h 87%
3 3,4,5-Trimethoxybenzaldehyde, p-TsOH Toluene, 110°C, 12 h 70%

Alternative Cyclization Strategies

One-Pot Multi-Component Reactions

A solvent-free approach inspired by imidazole syntheses employs grinding of N,N′-dibenzylethylenediamine, 3,4,5-trimethoxybenzaldehyde, and ammonium acetate with KH₂PO₄ as a catalyst. While this method avoids organic solvents, the imidazolidine yield remains suboptimal (45–50%) due to competing imidazole formation under oxidative conditions.

Coupling Agent-Mediated Synthesis

Protocols utilizing 2-chloro-1-methylpyridinium iodide (CMPI) and triethylamine in dichloromethane, as reported for structurally related compounds, were explored. However, these conditions favor amide bond formation rather than cyclization, rendering them ineffective for the target imidazolidine.

Solvent-Free and Catalytic Methods

Recent advances emphasize eco-friendly protocols. Ball-milling N,N′-dibenzylethylenediamine with 3,4,5-trimethoxybenzaldehyde and montmorillonite K10 clay achieves 65% yield within 4 hours, eliminating solvent use. The clay’s Brønsted acidity facilitates proton transfer, accelerating ring closure while minimizing side reactions.

Reaction Optimization and Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) hinder cyclization by stabilizing intermediates, whereas toluene and xylene enhance reaction rates through azeotropic water removal. Ethanol, though protic, permits recrystallization but requires extended reaction times (24–36 hours).

Acid Catalysis

p-Toluenesulfonic acid (p-TsOH) at 5 mol% loading optimizes cyclization efficiency. Stronger acids (e.g., H₂SO₄) induce decomposition of the trimethoxyphenyl group, while weaker acids (e.g., acetic acid) necessitate higher temperatures (130°C), leading to lower yields.

Temperature and Time

Cyclization proceeds optimally at 110°C for 12 hours. Lower temperatures (80°C) result in incomplete conversion (<30%), while elevated temperatures (>120°C) promote oligomerization of the diamine.

Analytical Characterization

The compound is characterized by:

  • ¹H NMR (CDCl₃) : δ 6.55 (s, 2H, Ar-H), 4.12–3.70 (m, 11H, OCH₃ and N-CH₂), 2.85–2.65 (m, 4H, imidazolidine-CH₂), 1.98–1.75 (m, 4H, benzyl-CH₂).
  • IR (KBr) : 1605 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
  • MS (EI) : m/z 464.6 [M+H]⁺, consistent with the molecular formula C₃₁H₃₂N₂O₂.

Applications and Derivatives

The 3,4,5-trimethoxyphenyl moiety enhances binding to tubulin, making this compound a precursor in anticancer agent development. Derivatives with modified benzyl groups exhibit improved blood-brain barrier penetration, underscoring its versatility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazolidine products.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate substitution.

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine exhibits significant anticancer properties. Research conducted by Zhang et al. (2020) demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HT-29 (Colon)12.5Cell cycle arrest
A549 (Lung)18.7Inhibition of proliferation

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. A study by Kumar et al. (2021) reported that 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine effectively scavenges free radicals and reduces oxidative stress markers in vitro.

Table 2: Antioxidant Activity Assessment

Test MethodIC50 (µM)Reference CompoundResult Comparison
DPPH Scavenging25.0Ascorbic AcidComparable
ABTS Assay30.5TroloxSlightly lower
FRAP Assay20.0BHTMore effective

Synthesis of Novel Derivatives

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine serves as an important intermediate in the synthesis of various novel derivatives with enhanced biological activities. For instance, the work by Lee et al. (2019) illustrates how modifications to the imidazolidine core can lead to compounds with improved selectivity against specific biological targets.

Case Study: Synthesis of Derivatives

In a series of experiments aimed at synthesizing derivatives for further biological evaluation, researchers modified the benzyl groups on the imidazolidine framework. The resulting compounds exhibited varied pharmacological profiles, demonstrating the versatility of this compound as a precursor.

Catalysis in Organic Reactions

The compound has been utilized as a catalyst in several organic reactions due to its ability to stabilize transition states. A notable example is its use in the Michael addition reactions where it enhances yields and selectivity.

Table 3: Catalytic Applications

Reaction TypeCatalyst Amount (%)Yield (%)
Michael Addition585
Aldol Condensation1090
Cross-Coupling295

Development of Functional Materials

In materials science, 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine has been explored for its potential in developing functional materials such as sensors and polymers. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Sensor Development

Research conducted by Patel et al. (2022) focused on developing a sensor based on this compound for detecting environmental pollutants. The sensor demonstrated high sensitivity and selectivity towards specific analytes.

Table 4: Sensor Performance Metrics

AnalyteDetection Limit (ppm)Response Time (s)
Benzene0.510
Formaldehyde0.28
Ammonia1.012

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of imidazolidine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Weight Key Properties/Activities References
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine 1,3-dibenzyl, 2-(3,4,5-trimethoxyphenyl) ~425.5 g/mol* Antiproliferative potential (inferred)
1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine 2-(2-chlorophenyl) 342.8 g/mol Precursor for lanthanide catalysts
1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine 2-(4-bromophenyl) 407.3 g/mol Structural analogue; halogen effects
Combretastatin A-4 derivatives (e.g., 1m, 1n) 3,4,5-trimethoxyphenyl linked to stilbene Varies Antitubulin agents, water-soluble prodrugs
4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine hybrids Trimethoxyphenyl-thiazole-pyrimidine ~400–450 g/mol Antiproliferative activity (IC₅₀: 1–10 µM)

Notes:

  • Trimethoxyphenyl group : Present in combretastatin A-4 derivatives and thiazole-pyrimidine hybrids, this group enhances tubulin polymerization inhibition and cytotoxicity . Its electron-donating methoxy groups improve binding to hydrophobic pockets in target proteins.
  • Benzimidazole derivatives : Compounds like 6 and 7 () with trimethoxyphenyl groups show antitubulin effects, suggesting that the target imidazolidine derivative may share similar mechanisms .

Physicochemical Properties

  • Solubility : Imidazolidines with hydrophobic substituents (e.g., benzyl, trimethoxyphenyl) may suffer from poor aqueous solubility, akin to combretastatin A-4 . Phosphate prodrug strategies () could be adapted to improve solubility.
  • Crystal packing : Weak intermolecular interactions (C–H⋯N, C–H⋯S) stabilize the crystal structures of related triazole derivatives (), which may influence the target compound’s crystallinity and formulation .

Biological Activity

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine typically involves the reaction of benzylamine with 3,4,5-trimethoxybenzaldehyde. The reaction is facilitated by a catalyst and optimized for high yield and purity. The structure of the compound includes three methoxy groups on the phenyl ring, contributing to its unique properties and reactivity profile.

Biological Activity

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity. The presence of methoxy groups may enhance its interaction with microbial membranes, potentially disrupting their integrity .
  • Anticancer Activity : Research has suggested that 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine may possess anticancer properties. Specific studies have focused on its effects against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .
  • Mechanism of Action : The compound is believed to exert its biological effects by interacting with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate their activity, leading to therapeutic effects in microbial infections or cancer .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HT-29 and TK-10). Results indicated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response .
  • Antimicrobial Evaluation : Another study tested the compound against various bacterial strains. It demonstrated effective inhibition at low concentrations (10 µg/mL), highlighting its potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological Activity
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidineStructureAntimicrobial, Anticancer
1,3-Dibenzyl-2-phenylimidazolidineSimilar structure without methoxy groupsLimited activity reported
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidineFewer methoxy groupsReduced potency in biological assays

Q & A

Q. How can computational methods like Density Functional Theory (DFT) enhance the understanding of this compound’s electronic properties and reaction mechanisms?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Transition-state modeling (e.g., IRC analysis) elucidates regioselectivity during nucleophilic attacks. Solvent effects are incorporated via Polarizable Continuum Models (PCM) . Pair these with experimental kinetics (e.g., Eyring plots) to validate computed activation energies .

Q. What strategies can resolve contradictory data regarding structure-activity relationships (SAR) in trimethoxyphenyl-containing imidazolidines?

  • Methodological Answer : Perform systematic SAR studies by synthesizing analogs with controlled modifications (e.g., replacing methoxy groups with ethoxy or hydroxyl). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing byproduct formation?

  • Methodological Answer : Implement flow chemistry with microreactors to enhance heat/mass transfer. Use Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading). In-line FTIR monitors intermediates, while continuous crystallization improves yield (>80%). Membrane separation technologies (e.g., nanofiltration) remove unreacted aldehydes .

Q. What advanced techniques are available to study the compound’s interaction with biological targets at the atomic level?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve co-crystal structures with tubulin or kinases. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, kᵢ). Molecular dynamics simulations (AMBER or GROMACS) predict binding modes over 100-ns trajectories. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing for this compound?

  • Methodological Answer : Synthesize ¹³C-labeled analogs via Pd-catalyzed carbonylative coupling. Use LC-MS/MS with Selected Reaction Monitoring (SRM) to track metabolites in hepatocyte incubations. Stable isotope tracing in murine models identifies phase I/II metabolism products (e.g., glucuronidation or sulfation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across different cell lines?

  • Methodological Answer : Normalize data using Z-score or fold-change relative to positive controls. Assess cell line-specific factors (e.g., expression of efflux pumps like P-gp via qPCR). Use 3D spheroid models or patient-derived xenografts (PDX) to better mimic in vivo conditions. Meta-analysis of public datasets (e.g., NCI-60) identifies confounding variables .

Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory activity to avoid false positives?

  • Methodological Answer : Include dexamethasone as a positive control in LPS-induced macrophage (RAW 264.7) assays. Measure nitric oxide (NO) and TNF-α via Griess reagent and ELISA, respectively. Pre-treat cells with cycloheximide to rule out protein synthesis inhibition artifacts. Use siRNA knockdown (e.g., NF-κB p65) to confirm target specificity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature−78°C to 25°CPrevents side reactions
Catalyst Loading5–10 mol%Balances cost and efficiency
SolventAnhydrous THF or DMFEnhances solubility

Q. Table 2. Recommended Biological Assays

Assay TypeTargetReadout Method
CytotoxicityMCF-7, HeLaMTT/SRB
Tubulin InhibitionPurified tubulinFluorescence
Kinase ProfilingCDK4, Aurora BADP-Glo

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